4-Borono-n-methylpyridinium iodide
CAS No.: 362045-65-6
Cat. No.: VC5889146
Molecular Formula: C6H9BINO2
Molecular Weight: 264.86
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 362045-65-6 |
---|---|
Molecular Formula | C6H9BINO2 |
Molecular Weight | 264.86 |
IUPAC Name | (1-methylpyridin-1-ium-4-yl)boronic acid;iodide |
Standard InChI | InChI=1S/C6H9BNO2.HI/c1-8-4-2-6(3-5-8)7(9)10;/h2-5,9-10H,1H3;1H/q+1;/p-1 |
Standard InChI Key | DAYRZDDETQWQHL-UHFFFAOYSA-M |
SMILES | B(C1=CC=[N+](C=C1)C)(O)O.[I-] |
Introduction
4-Borono-n-methylpyridinium iodide (CAS 362045-65-6) is a boron-containing heterocyclic compound with applications in organic synthesis and catalysis. This article provides a detailed analysis of its chemical properties, synthesis, and research applications based on peer-reviewed studies and authoritative chemical databases.
Applications in Organic Synthesis
Catalytic Esterification
4-Borono-n-methylpyridinium iodide and related N-alkyl-4-boronopyridinium halides have been evaluated as catalysts for the esterification of α-hydroxycarboxylic acids. A comparative study with boric acid demonstrated superior efficiency due to:
-
Activation Mechanism: The boron center coordinates with the hydroxyl group of α-hydroxycarboxylic acids, enhancing nucleophilic attack by carboxyl groups .
-
Leaving Group Ability: The pyridinium-iodide system facilitates acid-catalyzed pathways, improving reaction rates .
Key Findings:
Catalyst | Reaction Conditions | Yield | Source |
---|---|---|---|
4-Borono-n-methylpyridinium iodide | Ambient temperature, 24 hr | High | |
Boric Acid | Elevated temperature | Moderate |
Peptide Coupling
Research Findings and Mechanistic Insights
Stability and Reactivity
The boronic acid group in 4-Borono-n-methylpyridinium iodide is susceptible to hydrolysis under basic conditions, necessitating careful pH control during reactions. Its iodide counterion may participate in halogen exchange or act as a leaving group in substitution reactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume